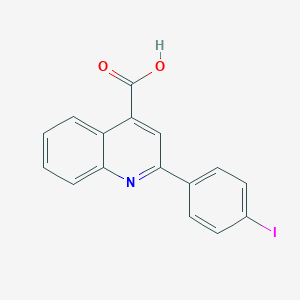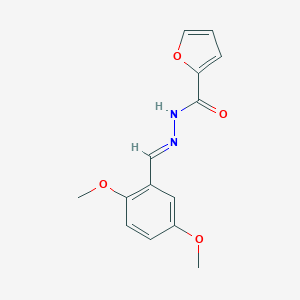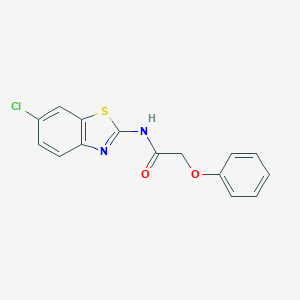
N-(6-cloro-1,3-benzotiazol-2-il)-2-fenoxiacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This compound also contains a phenoxy group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenoxy group, and an acetamide group. The benzothiazole ring is aromatic and contains a sulfur and a nitrogen atom. The phenoxy group consists of a phenyl ring connected to an oxygen atom, and the acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) connected to the same carbon .Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias y analgésicas
Este compuesto ha sido evaluado por su potencial en el campo de los medicamentos antiinflamatorios y analgésicos. Los derivados del benzotiazol, como el mencionado, han mostrado una actividad significativa en la reducción de la inflamación y el dolor en modelos experimentales. Su acción se ve mediada principalmente por la inhibición de la biosíntesis de prostaglandinas, que se derivan del ácido araquidónico .
Actividad antibacteriana
Se han sintetizado y estudiado los análogos que contienen benzotiazol por su potente actividad antibacteriana. Se ha encontrado que estos compuestos, incluido el que nos ocupa, son eficaces contra diversas cepas bacterianas, incluyendo Staphylococcus aureus y Enterococcus faecalis. Esto los convierte en candidatos prometedores para el desarrollo de nuevos agentes antibacterianos .
Reemplazo del agente antimicrobiano
Con la reciente prohibición de ciertos agentes antimicrobianos en los productos de cuidado personal, los derivados del benzotiazol se están considerando como reemplazos debido a sus propiedades antimicrobianas. Alteran la síntesis de ácidos grasos microbianos y la formación de la membrana celular, lo que es crucial para prevenir el deterioro y las infecciones .
Síntesis de colorantes azo dispersos
Los derivados del benzotiazol se utilizan en la síntesis de colorantes azo dispersos, que tienen aplicaciones en la tinción textil. Estos colorantes se sintetizan mediante reacciones de sustitución electrófila y se valoran por su solidez al color y su viveza .
Evaluación farmacológica
El compuesto ha sido parte de evaluaciones farmacológicas donde se han sintetizado y probado sus derivados para diversas actividades biológicas. Esto incluye estudiar sus efectos sobre las actividades ulcerogénicas y de peroxidación lipídica, que son importantes para comprender la seguridad y la eficacia de los nuevos fármacos .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition can lead to a decrease in inflammation and pain, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, where prostaglandins and leukotrienes are synthesized . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, leading to reduced production of prostaglandins and thus, decreased inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in the levels of prostaglandins, leading to reduced inflammation and pain . .
Análisis Bioquímico
Biochemical Properties
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, this compound interacts with microbial enzymes, exhibiting antimicrobial properties against various bacterial and fungal strains . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting their function.
Cellular Effects
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses. This compound can modulate gene expression, leading to changes in the production of inflammatory cytokines and other signaling molecules . Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cells .
Molecular Mechanism
The molecular mechanism of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves several key interactions at the molecular level. It binds to the active sites of enzymes such as COX-2, leading to their inhibition . This binding interaction is facilitated by the compound’s benzothiazole moiety, which fits into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and antimicrobial effects without significant toxicity . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect the levels of various metabolites by inhibiting key metabolic enzymes, leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
Propiedades
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQRNJFNQJMNSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
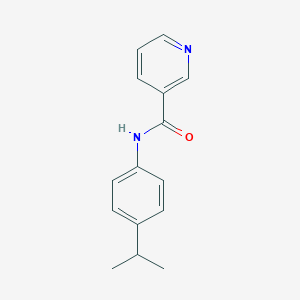

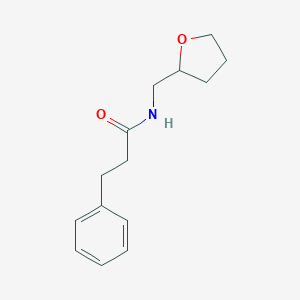

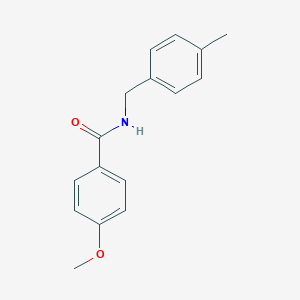
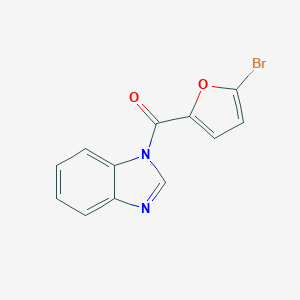
![N-[3-(acetylamino)phenyl]-2-phenylbutanamide](/img/structure/B438536.png)
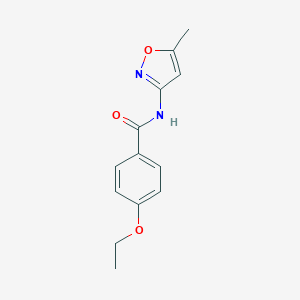

![2-(benzotriazol-2-yl)-N-[(4-fluorophenyl)methylideneamino]acetamide](/img/structure/B438591.png)

